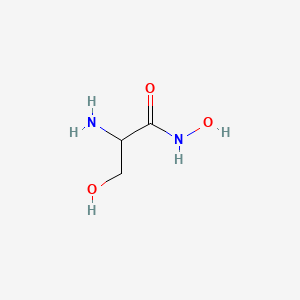

Serine hydroxamate

Description

DL- and L-Stereoisomers of 2-Amino-N,3-dihydroxypropanamide

2-Amino-N,3-dihydroxypropanamide possesses a chiral center at the alpha-carbon, inherited from its parent amino acid, serine. This results in the existence of two enantiomers: the L- and D-isomers. The racemic mixture, containing equal amounts of both enantiomers, is referred to as DL-2-Amino-N,3-dihydroxypropanamide. The L-stereoisomer, systematically named (2S)-2-amino-N,3-dihydroxypropanamide, is the form predominantly discussed in the context of biological systems, as it is derived from the naturally occurring L-serine. consumerlab.comwikipedia.org The D-isomer, while less common, is also a subject of scientific investigation. wikipedia.org The stereochemistry of the molecule is a critical factor in its interaction with biological targets, which are often stereospecific.

Systematic and Common Synonyms in Academic Literature

In scientific publications, 2-Amino-N,3-dihydroxypropanamide is referred to by various names. Its systematic IUPAC name is (2S)-2-amino-N,3-dihydroxypropanamide for the L-isomer. nih.gov However, it is more commonly known by the semi-systematic name, L-Serine hydroxamic acid, which clearly indicates its origin from L-serine and the presence of a hydroxamate functional group. The racemic mixture is often designated as DL-Serine hydroxamate. invivochem.commedchemexpress.com Other synonyms found in the literature include Serine hydroxamate and the abbreviated form, SHX. echemi.commoleculardepot.com

Structure

3D Structure

Propriétés

Numéro CAS |

55779-32-3 |

|---|---|

Formule moléculaire |

C3H8N2O3 |

Poids moléculaire |

120.11 g/mol |

Nom IUPAC |

2-amino-N,3-dihydroxypropanamide |

InChI |

InChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7) |

Clé InChI |

LELJBJGDDGUFRP-UHFFFAOYSA-N |

SMILES canonique |

C(C(C(=O)NO)N)O |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino N,3 Dihydroxypropanamide

Established Synthetic Pathways for 2-Amino-N,3-dihydroxypropanamide

2-Amino-N,3-dihydroxypropanamide, also known by the synonym L-serine hydroxamate, is a derivative of the naturally occurring amino acid L-serine. researchgate.net Its synthesis is often centered around the modification of this readily available chiral precursor.

General Synthesis Procedures

The general synthesis of 2-Amino-N,3-dihydroxypropanamide typically begins with the amino acid L-serine. A common strategy involves a two-step process: esterification of the carboxylic acid moiety followed by reaction with hydroxylamine (B1172632).

To prevent unwanted side reactions, the amino group of L-serine is first protected. A frequently used protecting group is the tert-butoxycarbonyl (Boc) group. The N-Boc protected L-serine is then converted into a more reactive form, such as a methyl ester, by reaction with a methylating agent like methyl iodide in the presence of a base. wikipedia.org

The final step is the conversion of the methyl ester to the desired hydroxamic acid. This is achieved by treating the N-Boc-L-serine methyl ester with a solution of hydroxylamine. The reaction is typically carried out in a suitable solvent, such as methanol. Subsequent removal of the Boc protecting group under acidic conditions yields the final product, 2-Amino-N,3-dihydroxypropanamide.

A summary of the reaction steps is presented below:

Protection: L-serine is reacted with di-tert-butyl dicarbonate (B1257347) to yield N-Boc-L-serine. wikipedia.org

Esterification: The resulting N-Boc-L-serine is treated with methyl iodide and potassium carbonate to form N-Boc-L-serine methyl ester. wikipedia.org

Hydroxamate Formation: The methyl ester is reacted with hydroxylamine to give N-Boc-2-amino-N,3-dihydroxypropanamide.

Deprotection: The Boc group is removed using a strong acid, such as trifluoroacetic acid, to yield 2-Amino-N,3-dihydroxypropanamide.

Chiral Synthesis Approaches for Enantiomeric Forms

The synthesis of specific enantiomeric forms of 2-Amino-N,3-dihydroxypropanamide is most directly achieved by starting with the corresponding enantiomer of serine. Since L-serine is the naturally abundant form, it serves as the precursor for (2S)-2-amino-N,3-dihydroxypropanamide. researchgate.net The chirality of the alpha-carbon is typically retained throughout the synthetic sequence described in the general procedures.

For the synthesis of the (2R)-enantiomer, D-serine would be the starting material, following the same synthetic pathway.

More complex stereoselective syntheses can be envisioned, starting from achiral precursors. For instance, methods for the stereocontrolled construction of similar 2-amino-3-hydroxy acid derivatives have been developed using starting materials like Garner's aldehyde, which allows for the precise installation of the required stereocenters.

Derivatization Strategies and Analogue Synthesis

The modification of the 2-Amino-N,3-dihydroxypropanamide scaffold allows for the creation of a diverse range of analogues. A primary point of modification is the amide nitrogen, leading to the synthesis of N-substituted derivatives.

Synthesis of Substituted N-alkyl/aryl-2,3-dihydroxypropanamide Derivatives

A notable method for the enantioselective synthesis of N-Benzyl-2,3-dihydroxypropanamide is the Sharpless asymmetric dihydroxylation. This powerful reaction allows for the introduction of the two hydroxyl groups with a high degree of stereocontrol.

The synthesis starts from N-Benzylpropenamide. This precursor, which contains a terminal double bond, is subjected to dihydroxylation using the AD-mix-β reagent. This reagent is a mixture containing a chiral ligand, which directs the stereochemical outcome of the reaction.

| Parameter | Details |

| Starting Material | N-Benzylpropenamide |

| Catalyst System | AD-mix-β + Methanesulfonamide (MsNH₂) |

| Solvent System | tert-Butanol/water (1:1 v/v) |

| Temperature | 0°C |

| Duration | 48 hours |

| Yield | 80% |

| Enantiomeric Excess | 93% ee |

The synthesis of N,N-Diisopropyl-2,3-dihydroxypropanamide can be achieved through the amidation of 2,3-dihydroxypropanoic acid (glyceric acid). Due to the presence of the two hydroxyl groups, a protection strategy is necessary to ensure selective reaction at the carboxylic acid function.

A plausible synthetic route involves the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glyceric acid are protected. A common method is the formation of an acetonide by reacting glyceric acid with acetone (B3395972) in the presence of an acid catalyst. This forms 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

Amidation: The carboxylic acid of the protected glyceric acid is then activated. This can be done by converting it to an acid chloride using a reagent like thionyl chloride, or by using a peptide coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated species is then reacted with diisopropylamine (B44863) to form the corresponding N,N-diisopropyl amide.

Deprotection: The acetonide protecting group is removed by acid-catalyzed hydrolysis to yield the final product, N,N-Diisopropyl-2,3-dihydroxypropanamide.

| Step | Reaction | Key Reagents |

| 1 | Protection | Glyceric acid, Acetone, Acid catalyst |

| 2 | Amidation | Protected glyceric acid, Coupling agent (e.g., DCC, HATU) or Thionyl chloride, Diisopropylamine |

| 3 | Deprotection | Acidic water |

Functionalization of the Amino and Hydroxyl Groups

The chemical structure of 2-amino-N,3-dihydroxypropanamide, also known as L-serine hydroxyamide, features a primary amine, a primary hydroxyl, and a secondary hydroxyl group, making it a versatile building block for more complex molecules. nih.gov The functionalization of these groups is a critical step in its synthetic applications. Selective protection strategies are often employed to control reactivity.

The amino group can be protected using standard reagents like Fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc). iris-biotech.denih.gov The hydroxyl groups of serine derivatives are commonly protected as benzyl (B1604629) (Bzl) or tert-butyl (tBu) ethers. peptide.com The choice of protecting group is crucial and depends on the desired reaction sequence, as they offer different stability profiles. For instance, tBu ethers are stable under conditions used to cleave peptides from certain resins but can be removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.depeptide.com Trityl (Trt) protecting groups can also be used for hydroxyl moieties and can be selectively removed under mild acidic conditions, allowing for specific modification of the hydroxyl group while other protecting groups remain intact. peptide.comresearchgate.net The propargyloxycarbonyl (Poc) group has also been demonstrated as an effective protecting group for the hydroxyl function of serine, stable to both acidic and basic conditions commonly used in peptide synthesis. ias.ac.in

The differential reactivity between the primary and secondary hydroxyl groups can also be exploited for regioselective modifications, although this often requires careful optimization of reaction conditions. researchgate.net This selective functionalization is key to building complex structures from this simple precursor.

Table 1: Common Protecting Groups for Serine Derivatives

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| α-Amino | Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

| α-Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Hydroxyl | Benzyl | Bzl | Hydrogenolysis |

| Hydroxyl | tert-Butyl | tBu | Strong Acid (e.g., TFA) |

| Hydroxyl | Trityl | Trt | Mild Acid (e.g., 2% TFA) |

Preparation as an Intermediate in Complex Molecule Synthesis

2-Amino-N,3-dihydroxypropanamide, or its parent amino acid D-serine, serves as a key starting material or intermediate in the synthesis of various important molecules. researchgate.netgoogle.com

D-cycloserine, an antibiotic used to treat tuberculosis, is structurally related to serine. wikipedia.org Numerous synthetic routes to D-cycloserine start from D-serine, which is the precursor to 2-amino-N,3-dihydroxypropanamide. researchgate.netgoogle.com One common strategy involves the esterification of D-serine to its methyl ester, followed by protection and subsequent chemical transformations. google.comdrugfuture.com For instance, a patented method describes reacting D-serine methyl ester hydrochloride with phosphorus pentachloride to generate D-2-amino-3-chloropropionic acid methyl ester hydrochloride, which is then cyclized with hydroxylamine to yield D-cycloserine. google.com Another approach involves the cyclization of D-N-benzyloxy-2-(benzyloxycarbonylamino)-3-(p-toluenesulfonyloxy) propionamide (B166681) via hydrogenolysis. drugfuture.com These syntheses highlight the central role of the serine framework in constructing the isoxazolidinone ring of cycloserine. researchgate.net

Quinazolinones are a class of heterocyclic compounds with a wide array of biological activities. nih.gov Amino acids, including serine, can be incorporated into the quinazolinone scaffold to create novel peptide derivatives. researchgate.net The synthesis often involves coupling a pre-formed quinazolinone core with an amino acid ester. researchgate.net For example, a quinazolinone derivative bearing a carboxylic acid can be activated and then reacted with the amino group of an amino acid methyl ester, such as L-serine methyl ester, to form an amide bond. researchgate.net Alternatively, 2-aminobenzamides can react with various alcohols or aldehydes, which act as a C1 source, to construct the quinazolinone ring system. organic-chemistry.orgresearchgate.net While direct use of 2-amino-N,3-dihydroxypropanamide is not explicitly detailed, the integration of its parent amino acid, serine, demonstrates a viable pathway for creating quinazolinone derivatives with a dihydroxypropyl side chain, offering potential for further functionalization. researchgate.net

Serine-based glycolipids have emerged as a significant class of synthetic molecules with immunostimulatory properties, acting as agonists for Toll-like receptor 4 (TLR4). nih.govrsc.orgnih.gov The synthesis of these complex molecules often utilizes a serine backbone, which provides the core structure for attaching both lipid chains and carbohydrate moieties. rsc.org A typical synthetic strategy starts with N-Fmoc-protected serine (Fmoc-Ser-OH), which undergoes amidation with a long-chain amine (e.g., dodecylamine) to attach one of the lipid components. nih.gov The hydroxyl group of serine is then used as an anchor point for glycosylation, attaching a sugar unit. nih.gov The amino group, after deprotection, can be acylated with a fatty acid to install the second lipid chain. rsc.org This modular approach allows for the creation of large libraries of serine-based glycolipids with varying lipid chain lengths and sugar head groups to study structure-activity relationships. nih.govrsc.org

Advanced Chemical Transformations and Reaction Mechanisms

Photochemical Cleavage Mechanisms in Alpha-Keto Amides Analogs

While specific studies on 2-amino-N,3-dihydroxypropanamide are limited, research on analogous α-keto amides provides significant insight into potential photochemical transformations. acs.orgacs.org The photochemistry of ketones and aldehydes is often characterized by the Norrish reaction, which is divided into Type I and Type II processes. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond alpha to the carbonyl group upon photoexcitation. wikipedia.orgyoutube.com For an α-keto amide, this would be the C-C bond between the two carbonyl groups, generating an acyl radical and an aminocarbonyl radical. youtube.com These radical fragments can then undergo secondary reactions, such as decarbonylation (loss of carbon monoxide) or recombination. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgyoutube.com This biradical can then either fragment (β-scission) to yield an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative. wikipedia.orgyoutube.com

Studies on α-keto amides have shown that they undergo efficient photochemical cleavage to release carboxylic acids or phenols. acs.orgacs.orgnih.gov The proposed mechanism involves an intramolecular hydrogen transfer from an N-alkyl group to the keto oxygen, forming a zwitterionic intermediate. acs.orgnih.gov This intermediate then eliminates the leaving group. This process is of interest for developing photoremovable protecting groups. acs.org For an analog of 2-amino-N,3-dihydroxypropanamide, the presence of N-H and O-H protons could lead to complex photochemical behavior, potentially involving similar hydrogen transfer mechanisms. The efficiency and pathway of these reactions are influenced by the substituents and the solvent environment. nih.gov

Table 2: Photochemical Reactions of α-Keto Carbonyls

| Reaction Type | Initial Step | Key Intermediate | Major Products |

|---|---|---|---|

| Norrish Type I | α-Cleavage of C-C bond | Radical pair | Decarbonylation products, recombination products |

| Norrish Type II | Intramolecular γ-hydrogen abstraction | 1,4-Biradical | Alkene + Enol (from fragmentation), Cyclobutanol (from cyclization) |

Oxidation and Hydrolysis Reactions in Synthetic Schemes

The chemical reactivity of the hydroxamic acid functional group in 2-Amino-N,3-dihydroxypropanamide, also known as serine hydroxamate, allows for several synthetic transformations, primarily through oxidation and hydrolysis. While this compound is extensively studied for its biological activity, particularly as an enzyme inhibitor, detailed reports of its use as a synthetic intermediate undergoing specific oxidation and hydrolysis reactions are not abundant in the literature. However, based on the known chemical behavior of hydroxamic acids and related amino acid derivatives, we can delineate the expected reactivity of 2-Amino-N,3-dihydroxypropanamide in synthetic schemes.

Oxidation Reactions:

The oxidation of hydroxamic acids can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen and oxygen atoms of the hydroxamate moiety are susceptible to oxidation. For a generic hydroxamic acid, R-CO-NHOH, oxidation can yield acyl-nitroso intermediates or nitroxide radicals.

In the context of 2-Amino-N,3-dihydroxypropanamide, the primary and secondary alcohol functionalities, as well as the amino group, present additional sites for oxidation, which can complicate synthetic design. Selective oxidation of the hydroxamic acid moiety would require carefully chosen reagents.

Mild oxidizing agents are generally required to avoid over-oxidation and degradation of the molecule. Potential oxidation products of the hydroxamic acid group in 2-Amino-N,3-dihydroxypropanamide could include the corresponding acyl-nitroso derivative. However, the stability of such species is often low.

A plausible synthetic application of oxidation would be the conversion to a reactive intermediate for subsequent functionalization. The data in the table below outlines a hypothetical oxidation reaction based on general methodologies for hydroxamic acid oxidation.

Table 1: Hypothetical Oxidation of 2-Amino-N,3-dihydroxypropanamide

| Reactant | Oxidizing Agent | Potential Product | Reaction Conditions |

|---|---|---|---|

| 2-Amino-N,3-dihydroxypropanamide | Periodinane (e.g., Dess-Martin) | 2-Amino-3-hydroxy-N-nitroso-propanamide | Anhydrous, non-protic solvent |

Note: The yields and specific conditions for these reactions with 2-Amino-N,3-dihydroxypropanamide are not established in the literature and are presented here as chemically reasonable possibilities.

Hydrolysis Reactions:

The hydrolysis of the hydroxamic acid functional group in 2-Amino-N,3-dihydroxypropanamide represents a key transformation, yielding the corresponding carboxylic acid, L-serine, and hydroxylamine. This reaction can be catalyzed by either acid or base.

From a synthetic standpoint, the hydroxamic acid can be considered a protected form of a carboxylic acid. Therefore, its hydrolysis provides a method for the deprotection and in-situ formation of L-serine under specific conditions. This could be advantageous in a multi-step synthesis where the carboxylic acid functionality of serine needs to be masked while other transformations are carried out on the molecule.

The rate of hydrolysis is dependent on pH and temperature. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon.

The table below summarizes the expected outcomes of the hydrolysis of 2-Amino-N,3-dihydroxypropanamide.

Table 2: Hydrolysis of 2-Amino-N,3-dihydroxypropanamide

| Reactant | Catalyst | Products | Reaction Conditions |

|---|---|---|---|

| 2-Amino-N,3-dihydroxypropanamide | Acid (e.g., HCl) | L-Serine, Hydroxylamine hydrochloride | Aqueous solution, heat |

Ligand Properties and Coordination Modes

The coordination chemistry of 2-Amino-N,3-dihydroxypropanamide is dictated by the presence of multiple potential donor atoms: the nitrogen and oxygen atoms of the hydroxamate group, the nitrogen of the α-amino group, and the oxygen of the β-hydroxyl group.

The hydroxamate group (-CONHOH) is a primary site for metal ion coordination. Generally, hydroxamic acids act as bidentate ligands, coordinating to a metal ion through the carbonyl oxygen and the hydroxylamino oxygen, forming a stable five-membered chelate ring. This bidentate chelation is the most common coordination mode for hydroxamic acids when forming complexes with metal ions like iron(III).

The presence of the α-amino group and the β-hydroxyl group in 2-Amino-N,3-dihydroxypropanamide introduces additional potential coordination sites. Studies on similar amino-hydroxamic acids suggest that the α-amino group actively participates in coordination. Complexation with divalent transition metals often involves chelation through the nitrogen atom of the α-amino group and the deprotonated NHO⁻ group of the hydroxamate moiety. rsc.org This results in the formation of stable chelate structures.

In the case of 2-Amino-N,3-dihydroxypropanamide, potentiometric studies have suggested that the proton on the alcoholic β-hydroxyl group is not ionized during complex formation. tandfonline.com The ligand is typically considered as a diprotic species (H₂L⁺), with the two dissociable protons belonging to the hydroxamic acid group (-NHOH) and the protonated amino group (-NH₃⁺). tandfonline.com The rigid N-donor picolinate (B1231196) functionality in other complexants has been shown to have a profound impact on ligand protonation and complexation equilibria. nih.gov This highlights how the arrangement and nature of donor groups can significantly influence coordination behavior. nih.gov

Investigation of Metal Ion Complexation in Aqueous Solutions

The ability of 2-Amino-N,3-dihydroxypropanamide to form stable complexes with various metal ions has been investigated primarily through potentiometric and spectrophotometric techniques in aqueous solutions.

Iron(III) has a very high affinity for hydroxamate-containing ligands, known as siderophores, which are used by microorganisms for iron acquisition. 2-Amino-N,3-dihydroxypropanamide forms several complex species with Fe(III) in aqueous solution. tandfonline.com The complexation process typically involves the formation of mono-, bis-, and tris-hydroxamato iron(III) complexes. nih.gov The stability of these complexes is quantified by their formation constants (log β).

Potentiometric titrations have been used to determine the cumulative association constants for the Fe(III) complexes of 2-Amino-N,3-dihydroxypropanamide (adhp). tandfonline.com The general equilibrium can be represented as: pM + qH + rL ⇌ MₚHₙLᵣ

The table below summarizes the determined logarithmic values of the cumulative stability constants (log β) for various iron(III) complexes with 2-Amino-N,3-dihydroxypropanamide at 25°C and an ionic strength of 0.5 mol dm⁻³ (KCl). tandfonline.com

| Species (p,q,r) | Formula | log β tandfonline.com |

| 1,2,2 | [FeH₂(adhp)₂] | 32.88 |

| 1,1,1 | [FeH(adhp)] | 17.07 |

| 1,1,2 | [FeH(adhp)₂] | 28.80 |

| 1,0,2 | [Fe(adhp)₂] | 22.15 |

| 1,2,3 | [FeH₂(adhp)₃] | 41.17 |

| 1,3,3 | [FeH₃(adhp)₃] | 46.26 |

| 1,1,3 | [FeH(adhp)₃] | 34.83 |

| 1,0,3 | [Fe(adhp)₃] | 28.06 |

| 2,-2,2 | [Fe₂(OH)₂(adhp)₂] | 22.51 |

Table 1: Cumulative stability constants (log βpqr) for Fe(III) complexes with 2-Amino-N,3-dihydroxypropanamide (adhp) in aqueous solution.

Potentiometric titration is a key method for studying the protonation of a ligand and its complex formation equilibria with metal ions. For 2-Amino-N,3-dihydroxypropanamide (adhp), these studies have been conducted to determine its acid dissociation constants (pKa values) and the stability constants of its metal complexes. tandfonline.com

The ligand itself undergoes protonation-deprotonation equilibria. The fully protonated form, H₃L⁺, has three dissociable protons, but typically the two most relevant for complexation in measurable pH ranges are from the hydroxamic acid and the amino group. tandfonline.comnih.gov The protonation constants (log β₀qr) correspond to the equilibria: qH + rL ⇌ HₙLᵣ

The logarithmic protonation constants for 2-Amino-N,3-dihydroxypropanamide (adhp) are provided in the table below. tandfonline.com

| Species (0,q,r) | Formula | log β tandfonline.com |

| 0,1,1 | [H(adhp)] | 12.72 |

| 0,2,1 | [H₂(adhp)] | 21.62 |

| 0,3,1 | [H₃(adhp)] | 28.38 |

Table 2: Logarithmic protonation constants (log β₀qr) for 2-Amino-N,3-dihydroxypropanamide (adhp).

These potentiometric studies are fundamental for creating speciation diagrams that show the distribution of different complex species as a function of pH. tandfonline.com

2-Amino-N,3-dihydroxypropanamide also forms complexes with divalent transition metal ions such as cobalt(II), nickel(II), and copper(II). The study of these complexes is important for understanding the ligand's potential interactions in biological systems. Potentiometric studies on analogous amino-hydroxamic acids show the formation of mononuclear species like [ML]⁺ and [ML₂], as well as hydroxo complexes. rsc.org With copper(II), polynuclear species can also be present. rsc.org

The stability of these complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II). ekb.eg This trend is consistent with the increasing charge-to-radius ratio and ligand field stabilization energy across these metal ions. Studies on similar ligands show that they bind to these metals through the nitrogen atom of the α-amino group and the deprotonated NHO⁻ group of the hydroxamate function. rsc.org

While specific formation constant data for Co(II), Ni(II), and Cu(II) with 2-Amino-N,3-dihydroxypropanamide is not detailed in the provided search results, the behavior of similar amino-hydroxamic acids provides a strong indication of the expected complexation behavior and coordination modes. rsc.orgnih.gov

Enzymatic Interactions and Inhibition Mechanisms

Inhibition of Seryl-tRNA Synthetase by 2-Amino-N,3-dihydroxypropanamide

2-Amino-N,3-dihydroxypropanamide, also known as DL-Serine hydroxamate, has been identified as a notable inhibitor of seryl-tRNA synthetase (SerRS), a crucial enzyme in protein biosynthesis. dntb.gov.uanih.gov SerRS belongs to the class II family of aminoacyl-tRNA synthetases and is responsible for the two-step process of attaching serine to its cognate tRNA. asm.org This process is essential for the accurate translation of the genetic code.

Mechanistic Insights into Enzyme Inhibition

Research has demonstrated that 2-Amino-N,3-dihydroxypropanamide acts as a competitive inhibitor of seryl-tRNA synthetase. nih.govmicrobiologyresearch.org This means that it directly competes with the natural substrate, L-serine, for binding to the active site of the enzyme. The structural similarity between 2-Amino-N,3-dihydroxypropanamide and L-serine allows it to occupy the same binding pocket, thereby preventing the normal progression of the aminoacylation reaction. nih.gov The inhibition of SerRS by this compound ultimately leads to a reduction in the pool of seryl-tRNA, which can disrupt protein synthesis. nih.gov In some organisms, such as Escherichia coli, this inhibition has been shown to be bacteriostatic, meaning it inhibits bacterial growth. nih.gov

Competitive Binding Studies

Kinetic studies have been conducted to quantify the inhibitory potency of 2-Amino-N,3-dihydroxypropanamide against seryl-tRNA synthetase from various organisms. These studies typically determine the Michaelis constant (Km) for the natural substrate, L-serine, and the inhibition constant (Ki) for the inhibitor. The Km value represents the substrate concentration at which the enzyme operates at half its maximum velocity, while the Ki value indicates the concentration of inhibitor required to produce half-maximum inhibition.

In a study on Escherichia coli, the Km for L-serine was determined to be 50 µM, while the Ki for L-serine hydroxamate was found to be 30 µM. nih.gov This indicates that the enzyme has a slightly higher affinity for the inhibitor than for its natural substrate in this organism. In contrast, studies on yeast seryl-tRNA synthetase revealed a much higher Ki of 2.7 mM for DL-serine hydroxamate, suggesting a significantly lower inhibitory potency in yeast compared to E. coli. acs.org

Table 1: Competitive Binding Data for 2-Amino-N,3-dihydroxypropanamide (DL-Serine Hydroxamate) with Seryl-tRNA Synthetase

| Organism | Substrate | Km (µM) | Inhibitor | Ki (µM) |

|---|---|---|---|---|

| Escherichia coli | L-Serine | 50 | DL-Serine Hydroxamate | 30 |

| Yeast | L-Serine | - | DL-Serine Hydroxamate | 2700 |

Structural Basis of Enzyme-Inhibitor Recognition

The structural basis for the inhibition of seryl-tRNA synthetase by 2-Amino-N,3-dihydroxypropanamide has been elucidated through X-ray crystallography. A key study determined the crystal structure of Thermus thermophilus seryl-tRNA synthetase complexed with seryl-hydroxamate-AMP, an analogue of the seryl-adenylate (B1675329) intermediate, at a resolution of 2.5 Å. dntb.gov.uarcsb.org

This structure revealed that the seryl-hydroxamate-AMP molecule binds within a deep, hydrophilic cleft in the catalytic domain of the enzyme. dntb.gov.ua The binding is stabilized by a network of hydrogen bonds involving residues from four distinct regions of the protein's primary sequence, including the conserved motif 2 and 3 regions characteristic of class II aminoacyl-tRNA synthetases. dntb.gov.ua The serine side chain of the inhibitor is specifically recognized by the enzyme, while the interactions with the rest of the molecule are thought to be similar across other class II synthetases. dntb.gov.ua The elucidation of this complex provides a detailed snapshot of how the inhibitor occupies the active site, sterically hindering the binding of L-serine and ATP, and thus preventing the catalytic reaction.

Interaction with DNA Repair Nucleases

The potential for 2-Amino-N,3-dihydroxypropanamide and its derivatives to interact with other enzymes, particularly those involved in DNA repair, is an area of scientific interest. The SNM1 (Sensitive to Nitrogen Mustard 1) family of nucleases, including SNM1A, SNM1B, and SNM1C, are critical enzymes in the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.

Modulation of SNM1A, SNM1B, and SNM1C Nuclease Activity by Derivatives

Based on a comprehensive review of the available scientific literature, there are no published studies to date that specifically investigate the modulation of SNM1A, SNM1B, or SNM1C nuclease activity by derivatives of 2-Amino-N,3-dihydroxypropanamide. While some research has explored the development of hydroxamic acid-containing nucleosides as inhibitors of SNM1A, these compounds are not derivatives of serine hydroxamate.

Enzyme Kinetic Studies of Nuclease Inhibition

Consistent with the lack of studies on the modulation of SNM1 family nucleases by derivatives of 2-Amino-N,3-dihydroxypropanamide, there are no available enzyme kinetic studies detailing the inhibition of these nucleases by such compounds. Further research is required to explore this potential area of enzymatic interaction.

Structural Analysis of Nuclease-Inhibitor Complexes

The hydroxamate group within 2-Amino-N,3-dihydroxypropanamide is a key structural feature that suggests its potential as a nuclease inhibitor. Hydroxamates are known to be effective metal chelators, a property that is crucial for the inhibition of metalloenzymes, including many nucleases that require divalent metal ions like Mg²⁺ or Mn²⁺ for their catalytic activity. While a specific crystal structure of a nuclease in complex with 2-Amino-N,3-dihydroxypropanamide is not publicly available, the analysis of other nuclease-inhibitor complexes provides a framework for understanding the potential binding mode.

For instance, the active sites of many nucleases contain a constellation of conserved acidic and basic residues that coordinate with metal cofactors. These metal ions, in turn, activate a water molecule for nucleophilic attack on the phosphodiester backbone of nucleic acids. It is hypothesized that the hydroxamate moiety of 2-Amino-N,3-dihydroxypropanamide could displace this activated water molecule and chelate the metal ion(s) in the active site, thereby rendering the enzyme inactive. The amino and hydroxyl groups of the serine backbone could further contribute to the binding affinity and specificity through hydrogen bonding interactions with amino acid residues in the enzyme's active site. The structural analysis of the nuclease domain of CRISPR-associated protein 3 (Cas3) reveals a conserved HD domain with a metal-binding site, which serves as a representative example of a target for such inhibitors. nih.gov

Modulation of Quorum Sensing Pathways

Inhibition of AI-2 Quorum Sensing

Binding Studies with LsrK Enzyme

Structure-Activity Relationships for Anti-Biofilm Agents

The development of effective anti-biofilm agents often relies on understanding the structure-activity relationships (SAR) of lead compounds. For 2-Amino-N,3-dihydroxypropanamide, a systematic SAR study would involve the modification of its key functional groups to assess their impact on anti-biofilm activity.

| Structural Modification | Predicted Impact on Anti-Biofilm Activity | Rationale |

| Modification of the hydroxamate group | High | The hydroxamate is likely crucial for metal chelation and enzyme inhibition. Its replacement would likely abolish or significantly alter activity. |

| Alteration of the stereochemistry | Moderate to High | Biological systems are often stereospecific. The (S)-enantiomer, corresponding to L-serine, is expected to be more active. |

| Substitution on the amino group | Moderate | Acylation or alkylation could affect solubility and interactions with the target enzyme, potentially increasing or decreasing activity. |

| Modification of the primary hydroxyl group | Moderate | This group can participate in hydrogen bonding. Its removal or modification could impact binding affinity. |

Studies on other classes of anti-biofilm agents, such as D-amino acids and 2-aminoimidazole derivatives, have demonstrated that small structural changes can significantly impact efficacy. researchgate.net For instance, the incorporation of D-amino acids has been shown to disrupt biofilms of various bacterial species. This highlights the importance of stereochemistry and the potential for creating more potent analogs of 2-Amino-N,3-dihydroxypropanamide through targeted chemical synthesis.

Other Enzyme Systems Under Investigation

Interaction with Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and cell death. nih.gov PARP inhibitors have emerged as important therapeutic agents, particularly in cancer therapy. nih.gov The catalytic mechanism of PARPs involves the binding of NAD⁺, and many PARP inhibitors are designed as NAD⁺ mimics.

Biochemical and Cellular Research Applications

Use as a Biochemical Probe in Protein Synthesis Studies

2-Amino-N,3-dihydroxypropanamide serves as a valuable biochemical probe, primarily for its ability to selectively interrupt protein synthesis. pubcompare.ai Marketed under the synonym serine hydroxamate (SHX), it functions as a potent and specific inhibitor of seryl-tRNA synthetase, the enzyme responsible for attaching serine to its corresponding transfer RNA (tRNA) molecule. ontosight.aidntb.gov.ua This inhibitory action is competitive, meaning the compound vies with serine for the active site of the synthetase. dntb.gov.ua

By preventing the formation of seryl-tRNA, the compound effectively halts the incorporation of serine into nascent polypeptide chains, thereby arresting protein synthesis. dntb.gov.ua This characteristic allows researchers to induce a state of amino acid starvation in cellular systems, particularly in bacteria like Escherichia coli. dntb.gov.uaasm.org Such induced starvation is instrumental in studying the "stringent response," a global reprogramming of bacterial metabolism and gene expression that allows survival under nutrient-poor conditions. dntb.gov.uanih.gov The use of this compound has been pivotal in elucidating the mechanisms of aminoacyl-tRNA synthetases and understanding translational control at a molecular level. pubcompare.ai

In experimental setups, the addition of this compound can rapidly reduce protein synthesis by over tenfold. asm.org This makes it a standard tool for simulating amino acid deprivation to study cellular responses. For instance, in bioorthogonal non-canonical amino acid tagging (BONCAT) experiments, which visualize protein synthesis in individual cells, this compound is used as a negative control to demonstrate that the observed signal is indeed from active protein production. frontiersin.org When cells are treated with SHX, they are rendered unable to incorporate synthetic amino acids, confirming the specificity of the labeling method. frontiersin.org

Table 1: Application of 2-Amino-N,3-dihydroxypropanamide in Protein Synthesis Studies

| Research Area | Mechanism of Action | Experimental Use | Key Finding |

|---|---|---|---|

| Enzyme Kinetics | Competitive inhibitor of seryl-tRNA synthetase dntb.gov.ua | Measuring inhibition constants (Ki) dntb.gov.ua | Elucidation of enzyme-substrate interaction and inhibitor potency. dntb.gov.ua |

| Bacterial Physiology | Induces the stringent response by mimicking amino acid starvation dntb.gov.uanih.gov | Triggering and studying global stress responses in bacteria nih.govasm.org | Understanding how bacteria adapt to nutrient limitation. nih.govasm.org |

| Cellular Imaging | Halts protein synthesis, preventing probe incorporation frontiersin.org | Negative control in BONCAT experiments frontiersin.org | Validates that fluorescent signals originate from active translation. frontiersin.org |

Investigation of Microbial Iron Transport Mechanisms

The chemical structure of 2-Amino-N,3-dihydroxypropanamide, specifically its amino hydroxamic acid moiety, makes it relevant to the study of metal ion transport, particularly iron, in microorganisms.

Amino hydroxamic acids are a class of compounds known for their strong metal-chelating properties. The hydroxamate group (-CONHOH) is a prominent feature in siderophores, which are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment. rsc.org 2-Amino-N,3-dihydroxypropanamide, as an amino hydroxamic acid derived from serine, can form stable complexes with iron (III) ions in aqueous solutions. rsc.org

Studies have investigated the complex formation equilibria between 2-Amino-N,3-dihydroxypropanamide and Fe³⁺, confirming its capacity to act as a ligand for this essential metal ion. rsc.org This chelating ability is central to its potential role in biological systems that rely on hydroxamate-based iron acquisition. The study of such simple hydroxamic acids provides insight into the coordination chemistry that underpins the function of more complex, naturally occurring siderophores.

The ability of 2-Amino-N,3-dihydroxypropanamide to bind metal ions suggests its potential utility in processes involving the desorption or removal of metals from various environmental matrices. The functional groups present in the molecule—the amino group and the hydroxamic acid—are effective at coordinating with metal ions. This principle is widely applied in the development of functionalized adsorbents for wastewater treatment and environmental remediation. While specific studies detailing the use of this compound for metal ion desorption are not prevalent, its chemical properties align with those of chelating agents used for this purpose. The interaction between such ligands and metal ions is a key factor in mobilizing and capturing metals from solid phases into an aqueous solution.

Development of Research Tools and Analytical Standards

Beyond its use as a biological probe, 2-Amino-N,3-dihydroxypropanamide has applications in the development of analytical methodologies and quality control standards.

Research has demonstrated the use of 2-Amino-N,3-dihydroxypropanamide as a reagent in the development of new analytical methods. Specifically, it has been employed in the computer-aided spectrophotometric determination of copper(II) ions. researchgate.net In this method, the compound acts as a chromogenic reagent, forming a colored complex with copper that can be measured by a spectrophotometer. The intensity of the color is proportional to the concentration of the metal ion, allowing for its quantification. researchgate.net Such methods are valued for their potential speed and accuracy in detecting trace amounts of metal ions in solutions. researchgate.net

The reliability of any analytical method depends on the purity and known concentration of the reagents used. In its capacity as a key reagent for the spectrophotometric determination of metals, 2-Amino-N,3-dihydroxypropanamide itself must be subject to rigorous quality control. This necessitates its use as an analytical standard for its own characterization and quantification. By establishing a pure standard, laboratories can ensure the consistency and accuracy of the analytical methods that employ it. This is a fundamental aspect of Good Laboratory Practice (GLP) and is crucial for the validation and routine application of new analytical techniques in research and industrial settings.

Structural Biology and Conformational Analysis

Crystallographic Studies of 2-Amino-N,3-dihydroxypropanamide and its Derivatives

X-ray crystallography provides precise atomic coordinates of a molecule in its solid, crystalline state. While direct crystallographic data for 2-Amino-N,3-dihydroxypropanamide is not widely published, extensive studies on its parent amino acid, L-serine, offer significant insights into the probable structural characteristics of its derivatives.

The crystal structure of L-serine is characterized by a dense network of hydrogen bonds, a feature expected to be retained and expanded in its hydroxamate derivative. In the solid state, L-serine molecules exist as zwitterions (NH₃⁺-CHR-COO⁻). The crystal packing is dominated by head-to-tail hydrogen bonds between the ammonium (B1175870) group (NH₃⁺) of one molecule and the carboxylate group (COO⁻) of a neighboring molecule. ed.ac.uk This primary interaction leads to the formation of chains.

Additionally, the hydroxyl group (-CH₂OH) of L-serine participates in further hydrogen bonding, creating a robust three-dimensional lattice. ijtrd.com In one of its orthorhombic polymorphs (L-serine-I), studies under high pressure have shown that the least compressible direction of the crystal corresponds to these head-to-tail hydrogen-bonded chains. ed.ac.uk The application of pressure alters the hydrogen bond lengths and angles, leading to phase transitions. For instance, at pressures above 4.8 GPa, a transition to a new polymorph (L-serine-II) occurs, which involves a significant rearrangement of the hydrogen-bonding network, including the formation of shorter O-H···O=C interactions. ed.ac.uk These interactions are critical for the stability of the crystal lattice and dictate the material's physical properties. mdpi.com The introduction of the hydroxamate group (-C(=O)NHOH) in 2-Amino-N,3-dihydroxypropanamide would introduce additional hydrogen bond donors and acceptors, likely leading to an even more complex and stable intermolecular network.

In its solid-state form (L-serine-I), L-serine adopts a specific conformation defined by its torsion angles. The crystal structure determined at ambient pressure reveals an orthorhombic system with the space group P2₁2₁2₁. ed.ac.ukcrystallography.net High-pressure studies show that the molecular conformation is sensitive to changes in the crystalline environment. For example, the transition from the L-serine-I to the L-serine-II phase involves a conformational change from gauche to anti for the hydroxyl group and a significant change in the N-Cα-C'-O torsion angle, from approximately 178° to 156°. ed.ac.uk This demonstrates the conformational flexibility of the serine backbone, a property that would be inherited by 2-Amino-N,3-dihydroxypropanamide.

Below is a table summarizing the crystallographic data for the L-serine-I polymorph at ambient pressure.

| Parameter | Value | Source |

| Chemical Formula | C₃H₇NO₃ | crystallography.net |

| Crystal System | Orthorhombic | ed.ac.uk |

| Space Group | P 2₁2₁2₁ | ed.ac.ukcrystallography.net |

| a (Å) | 8.5213 | crystallography.net |

| b (Å) | 9.172 | crystallography.net |

| c (Å) | 5.5847 | crystallography.net |

| α (°) | 90 | crystallography.net |

| β (°) | 90 | crystallography.net |

| γ (°) | 90 | crystallography.net |

| Cell Volume (ų) | 436.49 | crystallography.net |

| Temperature (K) | 293 | crystallography.net |

Solution-State Structural Characterization

While solid-state studies provide a static picture, techniques like NMR and CD spectroscopy reveal the molecule's structure and behavior in the more biologically relevant solution phase.

NMR spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. epa.gov For 2-Amino-N,3-dihydroxypropanamide, ¹H and ¹³C NMR spectra would provide information on the chemical environment of each atom. Chemical shifts, coupling constants (J-couplings), and Nuclear Overhauser Effect (NOE) data are used to deduce torsional angles and intramolecular distances, thereby defining the molecule's preferred conformation(s) in solution. nih.gov

Studies on the parent L-serine demonstrate how NMR can probe conformational changes. For example, the ¹H-NMR spectrum of L-serine shows distinct signals for the α-proton, the two β-protons of the -CH₂OH group, and the exchangeable protons of the amino and hydroxyl groups. researchgate.netspectrabase.com The chemical shifts of these protons are sensitive to factors like pH, temperature, and binding to other molecules. researchgate.net This sensitivity allows for the detailed study of interactions and conformational equilibria in solution.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since 2-Amino-N,3-dihydroxypropanamide is a chiral molecule (the L-form being the natural stereoisomer), CD spectroscopy can confirm its absolute configuration and monitor conformational changes that affect its chiroptical properties.

Vibrational Circular Dichroism (VCD), which extends CD into the infrared region, has been successfully used to distinguish between the enantiomers of serine in the solid state. nih.gov The L- and D-forms of serine produce mirror-image VCD spectra in the mid-infrared range (1800-1250 cm⁻¹), providing a clear spectroscopic signature for each enantiomer. nih.govresearchgate.net These experimental spectra show excellent agreement with spectra calculated using computational methods, validating the structural assignments. nih.gov This technique would be directly applicable to confirming the stereochemical integrity and studying the solution conformation of 2-Amino-N,3-dihydroxypropanamide.

Computational Structural Modeling

Computational chemistry provides powerful tools to complement experimental findings. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the structure of 2-Amino-N,3-dihydroxypropanamide, predict its properties, and understand its dynamic behavior.

DFT calculations have been effectively used to model the structure of L-serine and calculate its infrared (IR) and VCD spectra. nih.gov The strong correlation between these calculated spectra and experimental data lends confidence to the computationally derived structures. nih.gov This approach can be used to predict the most stable conformers of 2-Amino-N,3-dihydroxypropanamide and analyze its intramolecular hydrogen bonding patterns.

Molecular dynamics simulations can model the behavior of the molecule over time in a solvated environment, providing insights into its conformational flexibility, interactions with water molecules, and the energetic landscape of different conformational states. nih.gov Such computational studies are invaluable for interpreting experimental data from NMR and CD, leading to a more complete and dynamic model of the molecule's structure. researchgate.net

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Design and Synthesis of Next-Generation Analogues for Biological Investigations

The development of novel analogues of 2-Amino-N,3-dihydroxypropanamide is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design, coupled with innovative synthetic strategies, is pivotal in creating next-generation molecules for targeted biological investigations.

One promising approach involves the synthesis of functionalized 2,3-diaminopropionates, which can serve as versatile building blocks for more complex molecules. researchgate.netrsc.org These strategies allow for the introduction of various substituents to probe structure-activity relationships (SAR) and optimize interactions with biological targets. For instance, the synthesis of triazinyl-substituted benzenesulfonamide conjugates incorporating amino acid motifs has demonstrated the potential to yield compounds with improved inhibitory activity against specific enzymes. nih.gov

Furthermore, diversity-oriented synthesis (DOS) presents a powerful strategy for generating libraries of structurally diverse analogues from a common starting material. unife.it This approach, utilizing building blocks like amino acetophenones, can lead to the discovery of novel scaffolds with unique biological profiles. The synthesis of non-proteinogenic amino acids through methods like direct photo-mediated C–H functionalization of proteinogenic amino acid derivatives also offers a rapid and efficient route to novel analogues. semanticscholar.org

Key synthetic methodologies for generating these next-generation analogues include:

Solid-phase synthesis: This technique allows for the efficient and high-throughput synthesis of hydroxamic acid derivatives.

Michael-cyclization reactions: Catalyzed reactions, for instance using K2CO3, can facilitate the synthesis of functionalized chromene derivatives, which can be incorporated into novel analogue designs. mdpi.com

Multi-component reactions: These reactions enable the construction of complex molecular architectures in a single step, accelerating the discovery of new chemical entities.

The rational design of these analogues is often guided by the desire to create multi-targeting agents. For example, the development of hybrids incorporating iron-chelating moieties and monoamine oxidase B (MAO-B) inhibitory functions has shown promise in the context of neurodegenerative diseases. nih.gov

Exploration of Novel Enzymatic Targets and Biological Pathways

While the inhibitory action of 2-Amino-N,3-dihydroxypropanamide on seryl-tRNA synthetase is a key aspect of its biological activity, researchers are actively seeking to identify novel enzymatic targets and unravel its involvement in other biological pathways. High-throughput screening (HTS) and chemical proteomics are powerful tools in this endeavor.

HTS assays are instrumental in rapidly screening large compound libraries against a multitude of enzymatic targets. bath.ac.ukamanote.com The development of novel and sensitive screening platforms, such as fluorometric assays for viral proteases, can facilitate the discovery of new inhibitory activities for serine hydroxamate and its analogues. nih.gov

Chemical proteomics offers a suite of techniques to identify the direct binding partners of a small molecule within a complex biological system. researchgate.netmdpi.comnih.gov Approaches such as activity-based protein profiling (ABPP) can be employed to discover previously uncharacterized hydrolases that interact with this compound derivatives. nih.gov By comparing proteomic profiles in the presence and absence of the compound, researchers can pinpoint specific protein targets and gain insights into their cellular functions.

Recent studies have highlighted the potential for hydroxamate-based compounds to inhibit a broader range of enzymes than previously anticipated. For example, hydroxamates have been identified as promising scaffolds for dual inhibitors of both metallo- and serine-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov This discovery opens up new avenues for the development of novel antibacterial agents based on the 2-Amino-N,3-dihydroxypropanamide scaffold.

Advancements in Spectroscopic and Analytical Methodologies for Characterization

The precise characterization of 2-Amino-N,3-dihydroxypropanamide and its analogues is crucial for understanding their chemical properties and biological activities. Advanced spectroscopic and analytical techniques are continuously being developed and refined to provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these compounds in solution. core.ac.ukrsc.org One-dimensional and two-dimensional NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms, confirming the identity and purity of synthesized analogues.

Mass spectrometry (MS) plays a vital role in determining the molecular weight and fragmentation patterns of these molecules. Techniques such as electrospray ionization (ESI)-MS are routinely used to confirm the identity of synthesized compounds and to identify potential metabolites in biological samples. nih.gov

Chromatographic techniques are essential for the separation and purification of 2-Amino-N,3-dihydroxypropanamide and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. unife.itnih.govnih.gov The development of chiral stationary phases for HPLC allows for the separation of enantiomers, which is critical as different stereoisomers can exhibit distinct biological activities. researchgate.netchemistrytalk.org

Development of Advanced Computational Models for Structure-Function Relationships

Computational modeling has become an indispensable tool in modern drug discovery and development, providing valuable insights into the structure-function relationships of small molecules and their biological targets. For 2-Amino-N,3-dihydroxypropanamide and its analogues, these models can guide the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.netnih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein at the atomic level. nih.govnih.govyoutube.comyoutube.comchemrxiv.org These simulations can reveal the binding modes of 2-Amino-N,3-dihydroxypropanamide analogues within the active site of an enzyme, identify key amino acid residues involved in binding, and predict the impact of structural modifications on binding affinity and conformational changes in the protein.

In silico screening , also known as virtual screening, involves the use of computational methods to screen large libraries of virtual compounds against a specific biological target. nih.govnih.gov This approach can rapidly identify potential hit compounds from vast chemical spaces, which can then be synthesized and tested experimentally.

The integration of these computational approaches with experimental data is crucial for building robust models that can accurately predict the biological activity of 2-Amino-N,3-dihydroxypropanamide analogues and guide the development of next-generation therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.